N-(1-phenylethyl)-4-(propan-2-yl)benzamide
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Overview
Description
N-(1-phenylethyl)-4-(propan-2-yl)benzamide is an organic compound characterized by its unique structure, which includes a benzamide core substituted with a phenylethyl group and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)-4-(propan-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propan-2-ylbenzoic acid and 1-phenylethylamine.
Amide Formation: The carboxylic acid group of 4-propan-2-ylbenzoic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of 1-phenylethylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylethyl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(1-phenylethyl)-4-(propan-2-yl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of biological processes at the molecular level.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with specific biological targets makes it a candidate for the development of therapeutic agents for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which N-(1-phenylethyl)-4-(propan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The phenylethyl and propan-2-yl groups contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-phenylethyl)benzamide: Lacks the propan-2-yl group, which may affect its reactivity and binding properties.
4-propan-2-ylbenzamide: Lacks the phenylethyl group, resulting in different chemical and biological properties.
N-(1-phenylethyl)-4-methylbenzamide: Substitution of the propan-2-yl group with a methyl group alters its steric and electronic characteristics.
Uniqueness
N-(1-phenylethyl)-4-(propan-2-yl)benzamide is unique due to the presence of both the phenylethyl and propan-2-yl groups, which confer distinct chemical and biological properties. These structural features enhance its potential for use in various applications, making it a valuable compound for scientific research and industrial processes.
Properties
CAS No. |
116368-39-9 |
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Molecular Formula |
C18H21NO |
Molecular Weight |
267.4g/mol |
IUPAC Name |
N-(1-phenylethyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-13(2)15-9-11-17(12-10-15)18(20)19-14(3)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,19,20) |
InChI Key |
TUMSKDMVKVCLRF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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